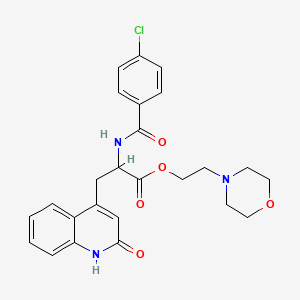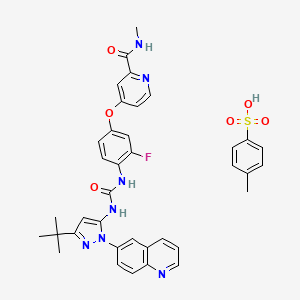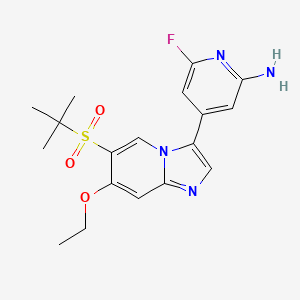
Ripk-IN-4
Übersicht
Beschreibung
Ripk-IN-4 is a potent and selective inhibitor of RIPK2 . The protein encoded by the RIPK4 gene is a serine/threonine protein kinase that interacts with protein kinase C-delta .
Molecular Structure Analysis
Ripk-IN-4 has a molecular formula of C18H21FN4O3S and a molecular weight of 392.45 . The chemical structure is consistent with its H-NMR .Chemical Reactions Analysis
Ripk-IN-4 has been shown to significantly inhibit necroptosis of cells . Its anti-necroptosis effect is mainly dependent on the inhibition of phosphorylation of RIPK1, RIPK3, and MLKL .Physical And Chemical Properties Analysis
Ripk-IN-4 is a solid compound with a solubility of 31.25 mg/mL in DMSO . It has a molecular weight of 392.45 and a formula of C18H21FN4O3S .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Kinase Activity
Ripk-IN-4 is related to the receptor-interacting protein kinase 4 (RIPK4), which is a key regulator of epidermal differentiation. The crystal structure of the murine Ripk4 (MmRipk4) kinase domain, in ATP- and inhibitor-bound forms, has been elucidated. It's essential for understanding the molecular mechanisms of diseases like Bartsocas-Papas syndrome (BPS), characterized by severe craniofacial and limb abnormalities. The intact dimeric entity of MmRipk4 is required for its catalytic activity, which is critical in understanding the molecular origins of BPS (Huang et al., 2018).
Role in Immunodeficiency and Inflammation
RIPK1, a closely related kinase, plays a significant role in immune function. Mutations in RIPK1 have been identified in patients with severe immunodeficiency, arthritis, and intestinal inflammation. This research underscores the importance of RIP kinases, including RIPK4 targeted by Ripk-IN-4, in human immune systems (Cuchet-Lourenço et al., 2018).
Necrosis Signaling and Therapeutic Implications
Research into necrosis signaling downstream of RIP3 kinase, another member of the RIP kinase family, has revealed the importance of these kinases in physiological and pathological conditions like tissue damage response and antiviral immunity. Understanding the roles of RIP kinases can aid in developing targeted therapies for various diseases (Sun et al., 2012).
Implications in Keratinocyte Differentiation and Carcinogenesis
RIPK4, the target of Ripk-IN-4, is identified as a key regulator of keratinocyte differentiation and has implications in carcinogenesis. Abnormal expression of RIPK4 is observed in various cancers, particularly in certain types of squamous cell carcinoma. The dual role of RIPK4 as both a tumor promoter and a tumor suppressor in different tumor types makes it a potential target for cancer therapy (Xu et al., 2020).
Cell Death, Inflammation, and Liver Disease
RIPK1 and RIPK3, related to RIPK4, are involved in signaling pathways leading to cell death and inflammation, which are key processes in liver disease and cancer development. The balance between RIPK1's prosurvival scaffolding functions and its proapoptotic functions significantly impacts hepatocyte apoptosis and necroptosis, influencing liver disease pathogenesis and hepatocarcinogenesis (Kondylis & Pasparakis, 2019).
Zukünftige Richtungen
While there are currently no approved RIPK1 inhibitors available, the potential of RIPK1, RIPK2, and RIPK3 kinases as therapeutic interventions for neuroinflammation is being explored . This is associated with Alzheimer’s disease (AD), amyotrophic lateral sclerosis (ALS), ischemic stroke, Parkinson’s disease (PD), multiple sclerosis (MS), and traumatic brain injury (TBI) .
Eigenschaften
IUPAC Name |
4-(6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridin-3-yl)-6-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDMZDSZMVJFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ripk-IN-4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





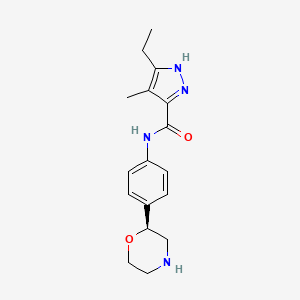
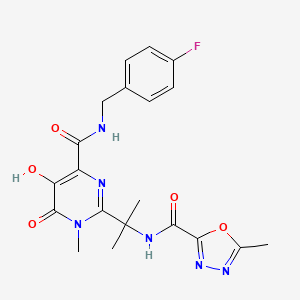
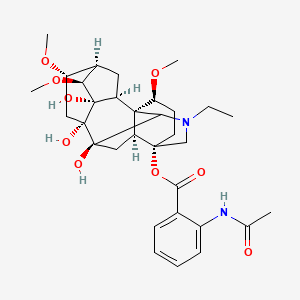
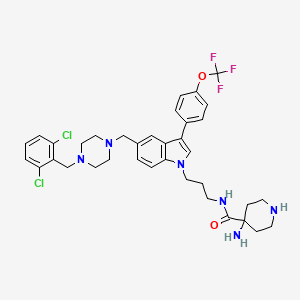
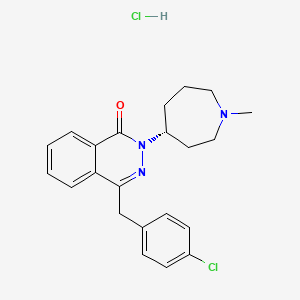


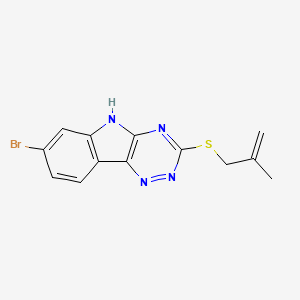
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
